(3S,4R)-4-methyloxolan-3-ol
Description
(3S,4R)-4-methyloxolan-3-ol is a chiral tetrahydrofuran derivative characterized by a hydroxyl group at the 3-position and a methyl substituent at the 4-position of the oxolane (tetrahydrofuran) ring.
Properties
CAS No. |
1932424-95-7; 387357-58-6 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.133 |
IUPAC Name |
(3S,4R)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
FYIORKUEZVVKEL-RFZPGFLSSA-N |
SMILES |
CC1COCC1O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methyloxolan-3-ol can be achieved through various methods. One common approach involves the reduction of 4-methyl-2,3-dihydrofuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. Another method involves the catalytic hydrogenation of 4-methyl-2,3-dihydrofuran in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-methyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, H2 with palladium catalyst.
Substitution: SOCl2, PBr3, and other nucleophilic reagents.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
(3S,4R)-4-methyloxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (3S,4R)-4-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₅H₁₀O₂
- Molecular Weight : 102.13 g/mol
- Synonyms: 4-Methyltetrahydro-3-furanol, AGN-PC-0CP30V, LS-70297 .
- Stereochemistry : The (3S,4R) configuration distinguishes it from enantiomers like (3R,4S)-4-methyloxolan-3-ol .
Comparison with Similar Compounds
The following table and analysis highlight key differences between (3S,4R)-4-methyloxolan-3-ol and structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights:
Stereo- and Regioisomerism :
- The (3S,4R) configuration of the target compound differentiates it from its (3R,4S) enantiomer, which may exhibit distinct biological activity or reactivity .
- Substitution patterns (e.g., methyl vs. hydroxymethyl) significantly alter polarity and hydrogen-bonding capacity. For example, (3R,4R)-4-(hydroxymethyl)oxan-3-ol has enhanced hydrophilicity compared to the target compound .
Functional Group Diversity :
- Ester Derivatives : The benzoate ester in (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate introduces aromaticity and bulkiness, reducing solubility but increasing stability .
- Carboxylate Derivatives : Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate’s carboxylate group enables participation in nucleophilic reactions, making it valuable for drug design .
Applications: The target compound’s simplicity (methyl and hydroxyl groups) makes it a versatile chiral synthon, whereas analogs like (3R,4R)-4-(hydroxymethyl)oxan-3-ol are tailored for complex pharmaceutical targets .
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